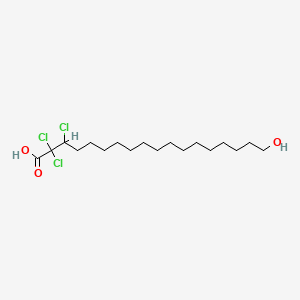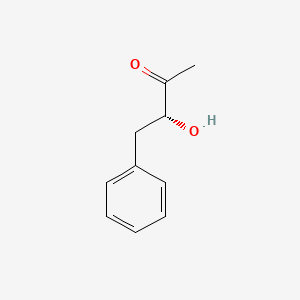
(3R)-3-Hydroxy-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Hydroxy-4-phenylbutan-2-one: is an organic compound with a chiral center, making it an enantiomer. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group, a phenyl group, and a butanone backbone, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the reduction of 4-phenyl-3-buten-2-one using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.
化学反応の分析
Types of Reactions: (3R)-3-Hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone, resulting in 4-phenyl-2,3-butanedione.
Reduction: The carbonyl group can be reduced to form a secondary alcohol, yielding (3R)-3-hydroxy-4-phenylbutanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: 4-phenyl-2,3-butanedione
Reduction: (3R)-3-hydroxy-4-phenylbutanol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry: (3R)-3-Hydroxy-4-phenylbutan-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its chiral nature allows researchers to investigate stereospecific biological processes.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral pharmaceuticals. Its unique structure can be utilized to create drugs with specific biological activities and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumery and food additives.
作用機序
The mechanism of action of (3R)-3-Hydroxy-4-phenylbutan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
(3S)-3-Hydroxy-4-phenylbutan-2-one: The enantiomer of (3R)-3-Hydroxy-4-phenylbutan-2-one, with opposite stereochemistry.
4-Phenyl-3-buten-2-one: A precursor in the synthesis of this compound.
4-Phenyl-2,3-butanedione: An oxidation product of this compound.
Uniqueness: The (3R) enantiomer of 3-Hydroxy-4-phenylbutan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
169302-29-8 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(3R)-3-hydroxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-/m1/s1 |
InChIキー |
QBCUUJGHWFKMDC-SNVBAGLBSA-N |
異性体SMILES |
CC(=O)[C@@H](CC1=CC=CC=C1)O |
正規SMILES |
CC(=O)C(CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


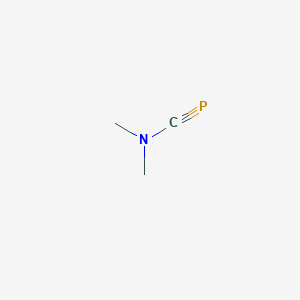
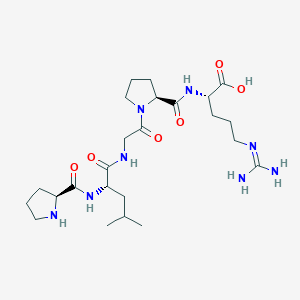
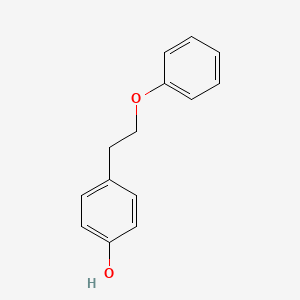
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
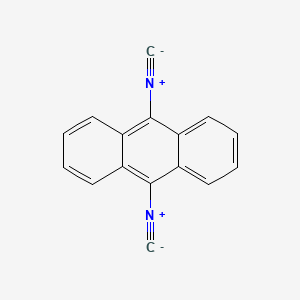


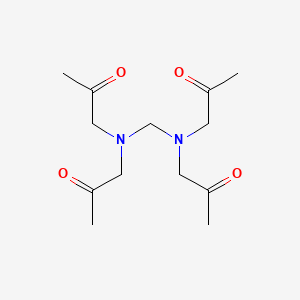
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
